molecular formula C5H8N4O2 B12814968 (2Z)-[2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinylidene]acetic acid CAS No. 339181-64-5

(2Z)-[2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinylidene]acetic acid

Cat. No.: B12814968
CAS No.: 339181-64-5
M. Wt: 156.14 g/mol
InChI Key: RPKRHPJQAAKFDZ-FPYGCLRLSA-N
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Description

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)acetic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Hydrazone Formation: The imidazole derivative is then reacted with hydrazine to form the hydrazone moiety.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)acetic acid would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone or acetic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)acetic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)acetic acid is unique due to the presence of both the hydrazone and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate for the synthesis of various biologically active compounds and materials.

Biological Activity

(2Z)-[2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinylidene]acetic acid, also known as 2-(2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

The compound has the following chemical properties:

PropertyValue
CAS No. 339181-64-5
Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
IUPAC Name (2E)-2-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)acetic acid
InChI Key RPKRHPJQAAKFDZ-FPYGCLRLSA-N

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It may act as an agonist or antagonist depending on the receptor type, influencing physiological responses.
  • Signal Transduction Interference : The compound can disrupt signal transduction pathways, affecting cellular responses to stimuli.

Biological Activities

Research indicates that hydrazone derivatives, including this compound, exhibit a wide range of biological activities:

  • Antibacterial and Antifungal : Hydrazone compounds have shown significant antibacterial and antifungal activities against various pathogens. For instance, studies have reported effective inhibition against Candida albicans with minimum inhibitory concentrations (MICs) as low as 125 μg/mL .
  • Anticancer Activity : Several studies have highlighted the potential of hydrazones in cancer treatment. For example, hydrazone derivatives have demonstrated IC50 values ranging from 4 to 17 μM against various cancer cell lines such as A549 and HepG2 .
  • Anti-inflammatory and Analgesic Effects : Research has documented anti-inflammatory properties in hydrazone compounds, which may be useful for pain management and inflammatory conditions .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of hydrazone derivatives, researchers synthesized several compounds that exhibited potent activity against breast cancer cell lines (MCF-7 and MDA-MB 231). One derivative achieved an IC50 value of 6.7 nM, indicating strong antiproliferative effects .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of hydrazones against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values below 100 μg/mL, demonstrating their potential as effective antimicrobial agents .

Properties

CAS No.

339181-64-5

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

(2E)-2-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)acetic acid

InChI

InChI=1S/C5H8N4O2/c10-4(11)3-8-9-5-6-1-2-7-5/h3H,1-2H2,(H,10,11)(H2,6,7,9)/b8-3+

InChI Key

RPKRHPJQAAKFDZ-FPYGCLRLSA-N

Isomeric SMILES

C1CN=C(N1)N/N=C/C(=O)O

Canonical SMILES

C1CN=C(N1)NN=CC(=O)O

Origin of Product

United States

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